4-(p-Tolyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of 4-(p-Tolyl)morpholine and its derivatives generally involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates in medicinal chemistry, are synthesized through a series of steps starting from commercially available precursors, achieving a total yield of 43% (H. Lei et al., 2017). This method showcases the complexity and the strategic approach required in synthesizing morpholine derivatives.
Molecular Structure Analysis
The molecular structure of 4-(p-Tolyl)morpholine derivatives is often confirmed through spectroscopic methods such as NMR and MS, along with single crystal X-ray diffraction studies. For instance, the synthesis of a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, revealed the compound's molecular structure, indicating its potential in nonlinear optical applications (G. Shanmugam et al., 2012).
Chemical Reactions and Properties
4-(p-Tolyl)morpholine undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions, which enable the synthesis of complex molecules. These reactions are pivotal in the synthesis of bioactive compounds, demonstrating the chemical versatility of morpholine derivatives (M. M. Martínez et al., 2012).
Physical Properties Analysis
The physical properties of 4-(p-Tolyl)morpholine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various domains. These properties are often determined through experimental studies, providing insights into the compound's behavior in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, define the scope of application for 4-(p-Tolyl)morpholine. Research into these properties through spectroscopic and computational methods helps in understanding the compound's potential in synthesis and application in various fields.
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine (H. Lei et al., 2017)
- Synthesis, structure, growth, and characterization of a novel organic NLO single crystal: Morpholin-4-ium p-aminobenzoate (G. Shanmugam et al., 2012)
- Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds (M. M. Martínez et al., 2012)
Scientific Research Applications
1. Kinase Inhibition and Pharmaceutical Applications
- PI3K-AKT-mTOR Pathway Inhibition : Morpholine derivatives, including 4-(Pyrimidin-4-yl)morpholines, have shown potential as inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer treatment. They are recognized for their ability to form hydrogen bonds and confer selectivity in kinase inhibition (Hobbs et al., 2019).
2. Antimicrobial Activity
- Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, exhibited antimicrobial properties and showed potential in modulating the activity of standard and multi-resistant strains of various bacteria and fungi (Oliveira et al., 2015).
3. Materials Science
- Novel NLO Crystal Synthesis : Morpholin-4-ium p-aminobenzoate, a morpholine derivative, has been synthesized and studied for its suitability in non-linear optical (NLO) applications. Its thermal, optical, and SHG studies indicate potential applications in various NLO devices (Shanmugam et al., 2012).
4. Organic Chemistry and Synthesis
- Morpholine-Stabilized Cationic Aluminum Complexes : Studies have shown the preparation and characterization of morpholine-stabilized cationic aluminum complexes, demonstrating their efficiency in the ring-opening polymerization of ε-caprolactone. This represents an advancement in polymer chemistry and material science (Plommer et al., 2019).
5. Electrodialysis and Industrial Applications
- Morpholine Production via Electrodialysis : An environmentally friendly approach using bipolar membrane electrodialysis has been developed to produce Morpholine, highlighting a more sustainable and cost-effective method in the chemical industry (Jiang et al., 2013).
6. Pharmacological Interest
- Pharmacological Properties of Derivatives : Morpholine derivatives exhibit a broad spectrum of pharmacological activities. They have been the focus of recent research due to their presence in various compounds with diverse biological activities (Asif & Imran, 2019).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFVASCPJETBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354198 | |
Record name | 4-(p-Tolyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolyl)morpholine | |
CAS RN |
3077-16-5 | |
Record name | 4-(p-Tolyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(p-Tolyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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